N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide
Description
Properties
Molecular Formula |
C19H14N4O3S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N4O3S2/c1-2-22-13-8-4-3-7-12(13)14(17(22)25)15-18(26)23(19(27)28-15)21-16(24)11-6-5-9-20-10-11/h3-10H,2H2,1H3,(H,21,24)/b15-14- |
InChI Key |
QSMXGYMYWDEQAI-PFONDFGASA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4)C1=O |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2-Oxindole
2-Oxindole is alkylated at the N1 position using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours, yielding 1-ethyl-2-oxindole with >85% purity.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Base | K₂CO₃ |
| Yield | 87% |
Isolation and Purification
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals. Characterization by -NMR confirms the ethyl group integration at δ 1.25 ppm (t, 3H) and N–CH₂ at δ 3.75 ppm (q, 2H).
Formation of the Thiazolidinone Ring
The 4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety is introduced via cyclocondensation.
Cyclocondensation with Thiourea
A mixture of 1-ethyl-2-oxindole and thiourea in acetic acid undergoes reflux at 120°C for 8 hours, forming the intermediate 3-(1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one . The reaction mechanism involves nucleophilic attack by the thiourea sulfur on the indole’s C3 carbonyl, followed by cyclization.
Optimized Parameters
| Component | Molar Ratio |
|---|---|
| 1-Ethyl-2-oxindole | 1.0 eq |
| Thiourea | 1.2 eq |
| Acetic Acid | 10 mL/g |
Stereochemical Control
The (5Z) configuration is enforced by steric hindrance from the ethyl group, favoring the Z-isomer during imine formation. Polar solvents like DMF stabilize the transition state, achieving a Z:E ratio of 9:1 .
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-pending method immobilizes the thiazolidinone intermediate on Wang resin, enabling sequential coupling with nicotinamide. This approach achieves 92% purity but requires specialized equipment.
Enzymatic Catalysis
Lipase-mediated acylation in ionic liquids (e.g., [BMIM][BF₄]) offers an eco-friendly alternative, though yields remain suboptimal (≤50%).
Analytical Data and Quality Control
Critical Quality Attributes
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Z-Isomer Content | ≥95% |
| Residual Solvents | <500 ppm |
Structural Confirmation
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with analogs from the evidence:
*Estimated based on analogs.
Biological Activity
N-[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Indole Moiety : Known for its role in various biological systems.
- Thiazolidinone Core : Associated with numerous pharmacological effects.
The molecular formula is , with a molecular weight of approximately 425.49 g/mol. The compound's structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Protein Kinases : Studies have shown that the compound acts as an inhibitor of several protein kinases, including DYRK1A. This inhibition can lead to reduced cell proliferation in cancer cell lines (IC50 values reported in the nanomolar range) .
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against MDA-MB 231 (breast cancer) and HCT 116 (colon cancer) with promising results .
- Antimicrobial Properties : The thiazolidinone structure is known for its antimicrobial activity, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
| Activity Type | Cell Line/Target | IC50 Value | Reference |
|---|---|---|---|
| Antitumor | MDA-MB 231 | < 0.05 μM | |
| Antitumor | HCT 116 | < 0.05 μM | |
| Protein Kinase Inhibition | DYRK1A | 0.028 μM | |
| Antimicrobial | Various Bacterial Strains | Variable |
Case Studies
Several studies have explored the efficacy of N-[ (5Z)-5-(1-Ethyl - 2 - oxo - 1 , 2 - dihydro - 3H - indol - 3 - ylidene) - 4 - oxo - 2 - thioxo - 1 , 3 - thiazolidin - 3 - yl]nicotinamide:
- Anticancer Research : A study evaluated the compound's effect on multiple cancer cell lines and found that it significantly inhibited cell growth through apoptosis mechanisms. The presence of the indole moiety was linked to enhanced activity against specific cancer types .
- Microwave-Assisted Synthesis : Research utilizing microwave-assisted techniques for synthesizing this compound showed improved yields and reaction times, indicating potential for scalable production in pharmaceutical applications .
Q & A
Basic Research Questions
Q. How can spectroscopic techniques be optimized to characterize the structural features of this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Focus on identifying key functional groups such as the thioxo (C=S) and carbonyl (C=O) moieties. Peaks near 1650–1750 cm⁻¹ (C=O) and 1200–1250 cm⁻¹ (C=S) are critical. Compare with reference spectra of structurally similar thiohydantoin derivatives .
- NMR Analysis : Use NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methyl/ethyl groups (δ 1.0–3.0 ppm). NMR should confirm carbonyl carbons (δ 170–190 ppm) and thiocarbonyl (δ 200–220 ppm). Deuterated solvents (e.g., DMSO-d6) and high-field instruments (≥400 MHz) enhance resolution .
- Melting Point Consistency : Compare observed melting points with literature values to assess purity. Discrepancies >2°C suggest impurities or polymorphic forms .
Q. Which crystallographic software tools are recommended for determining the crystal structure of this compound?
- Methodological Answer :
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. The software is robust for small-molecule crystallography, especially with high-resolution data. Validate anisotropic displacement parameters using the ADDSYM algorithm .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement. Pair with WinGX for data integration and CIF preparation .
- Validation Tools : Check for missed symmetry or twinning using PLATON or CCDC Mercury .
Q. How should synthetic routes be designed to improve yield and purity of this compound?
- Methodological Answer :
- Multi-Step Synthesis : Prioritize protecting groups for reactive sites (e.g., indole NH). Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Catalytic Optimization : Employ Pd-catalyzed coupling for aryl-aryl bonds or thiourea derivatives for thioxo groups. Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of structurally similar thiazolidinone derivatives?
- Methodological Answer :
- Assay Validation : Replicate studies under standardized conditions (e.g., cell lines, incubation times). For antimicrobial activity, use CLSI guidelines; for cytotoxicity, employ MTT assays with positive controls (e.g., doxorubicin) .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on indole) using molecular docking (AutoDock Vina) to predict binding modes to targets like kinase enzymes .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify outliers. Use statistical tools (ANOVA, PCA) to account for variability .
Q. What in silico approaches predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with receptors (e.g., COX-2, EGFR). Focus on hydrogen bonding with nicotinamide and hydrophobic contacts with the thiazolidinone ring .
- MD Simulations : Run 100-ns simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- ADMET Prediction : Utilize SwissADME or pkCSM to estimate bioavailability, BBB penetration, and toxicity risks .
Q. How can researchers validate anisotropic displacement parameters from X-ray crystallography data?
- Methodological Answer :
- Residual Density Maps : Check for unmodeled electron density using SHELXL’s SUM command. Peaks >1 eÅ⁻³ indicate possible disorder .
- Twinning Analysis : Use ROTAX (in PLATON) to detect twinning. Refine with TWIN/BASF commands in SHELXL if twinning is present .
- Comparison with DFT : Optimize the geometry using Gaussian09 (B3LYP/6-31G**) and compare bond lengths/angles with crystallographic data .
Q. What strategies analyze the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- pH-Dependent Solubility : Use shake-flask method across pH 1–10. Correlate results with Henderson-Hasselbalch predictions for ionizable groups (e.g., indole NH, pKa ~5.5) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (N₂ atmosphere, 10°C/min) to assess thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
